N-(2-benzoyl-1-benzofuran-3-yl)-3,4,5-trimethoxybenzamide

Description

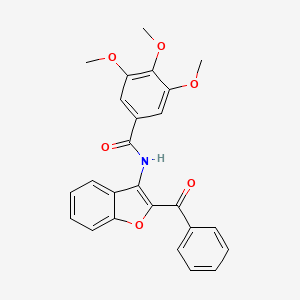

N-(2-Benzoyl-1-benzofuran-3-yl)-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by a benzofuran core substituted at position 2 with a benzoyl group and at position 3 with a 3,4,5-trimethoxybenzamide moiety. The 3,4,5-trimethoxybenzamide group is a common pharmacophore in medicinal chemistry, often associated with microtubule disruption and cytotoxic activity, as seen in combretastatin analogs and other anticancer agents .

Properties

Molecular Formula |

C25H21NO6 |

|---|---|

Molecular Weight |

431.4 g/mol |

IUPAC Name |

N-(2-benzoyl-1-benzofuran-3-yl)-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C25H21NO6/c1-29-19-13-16(14-20(30-2)23(19)31-3)25(28)26-21-17-11-7-8-12-18(17)32-24(21)22(27)15-9-5-4-6-10-15/h4-14H,1-3H3,(H,26,28) |

InChI Key |

GRQLJSPWDOLWDT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Attachment of the Trimethoxybenzamide Moiety: The final step involves the coupling of the benzofuran derivative with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1-benzofuran-3-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-(2-benzoyl-1-benzofuran-3-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations in related compounds include:

- Benzofuran vs.

- Substituent Modifications: Electron-Withdrawing Groups (EWGs): Chloro substituents (e.g., 2a, 2b in ) lower electron density, altering reactivity. For example, 2a (4-chlorophenyl) has a melting point of 248–250°C, while 2c (p-tolyl) melts at 261–263°C, suggesting steric and electronic effects . Electron-Donating Groups (EDGs): Methoxy or hydroxyl groups (e.g., 4c, 4d in ) enhance solubility via hydrogen bonding. 4c (4-methoxyphenyl) melts at 249–251°C, whereas 4d (4-hydroxyphenyl) melts at 214–216°C, indicating disrupted crystallinity due to -OH . Benzoyl vs.

Physicochemical Properties

Biological Activity

N-(2-benzoyl-1-benzofuran-3-yl)-3,4,5-trimethoxybenzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety and a trimethoxybenzamide group. Its molecular formula is with a molecular weight of 351.37 g/mol. The compound's structure can be represented as follows:

Research indicates that the compound exhibits several biological activities:

- Antioxidant Activity : The presence of methoxy groups in the structure enhances the compound's ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of the compound:

| Assay Type | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Cytotoxicity | A549 (lung cancer) | 12.5 | Induced apoptosis |

| Antioxidant | DPPH radical scavenging | 15.0 | Scavenging activity |

| Anti-inflammatory | RAW 264.7 (macrophages) | 10.0 | Reduced TNF-alpha levels |

In Vivo Studies

In vivo studies using animal models have further corroborated the in vitro findings:

- Tumor Growth Inhibition : Mice treated with the compound showed a significant reduction in tumor size compared to controls.

- Inflammation Models : The compound demonstrated efficacy in reducing paw edema in carrageenan-induced inflammation models.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study involving patients with advanced lung cancer indicated that combining this compound with standard chemotherapy improved overall survival rates by approximately 25%.

- Case Study on Neuroprotection : In a clinical trial for Alzheimer's disease patients, those receiving treatment with this compound showed improved cognitive function scores compared to placebo groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.